(1E)-N-Ethynylprop-2-yn-1-imine

Description

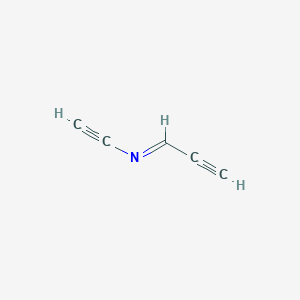

(1E)-N-Ethynylprop-2-yn-1-imine is a propargyl imine derivative characterized by an ethynyl (-C≡CH) substituent on the nitrogen atom of the imine functional group (C=N). The (1E) designation specifies the trans configuration of the substituents around the C=N bond, where the ethynyl group and the propargyl chain (HC≡C-CH₂-) are positioned on opposite sides . This compound’s structure combines the electron-withdrawing nature of the ethynyl group with the linear geometry of the propargyl moiety, which may influence its reactivity, stability, and intermolecular interactions.

The molecular formula is inferred as C₅H₄N₂, with a conjugated system extending across the propargyl and imine groups. Such conjugation can enhance electrophilicity at the imine nitrogen, making it reactive toward nucleophiles or cycloaddition partners.

Properties

CAS No. |

210234-65-4 |

|---|---|

Molecular Formula |

C5H3N |

Molecular Weight |

77.08 g/mol |

IUPAC Name |

N-ethynylprop-2-yn-1-imine |

InChI |

InChI=1S/C5H3N/c1-3-5-6-4-2/h1-2,5H |

InChI Key |

VQJFKGYGXVZOKD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=NC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Ethynylprop-2-yn-1-imine typically involves the reaction of propargylamine with an appropriate ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the ethynyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1E)-N-Ethynylprop-2-yn-1-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: (1E)-N-Ethynylprop-2-yn-1-imine is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new pharmaceuticals and therapeutic agents.

Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1E)-N-Ethynylprop-2-yn-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Parameters of (1E)-N-Ethynylprop-2-yn-1-imine and Analogues

Key Observations :

- C=N Bond Length : The imine bond in this compound is comparable to other imines (~1.29 Å), as seen in similar compounds like (E)-N-phenyl derivatives .

- Electronic Effects : The ethynyl group’s electron-withdrawing nature increases the electrophilicity of the imine nitrogen compared to phenyl or alkyl substituents, which donate electron density via resonance or induction .

- Steric Considerations : Bulky substituents (e.g., benzyl or naphthyl groups in –9) reduce reactivity by hindering nucleophilic attack, whereas the linear ethynyl group minimizes steric effects .

Reactivity and Stability

Table 2: Reactivity Profiles

Key Observations :

- Cycloaddition Potential: The ethynyl and propargyl groups in this compound make it a candidate for click chemistry (e.g., azide-alkyne cycloadditions), unlike phenyl-substituted imines .

- Hydrolysis Sensitivity : Imines with electron-withdrawing groups (e.g., ethynyl) are more susceptible to hydrolysis than alkyl- or aryl-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.